![molecular formula C12H20ClNO B13166376 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Azaspiro[45]decan-8-yl)-2-chloropropan-1-one is a compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 8-azaspiro[4.5]decane with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring.
2,8-Diazaspiro[4.5]decan-1-one: This compound features two nitrogen atoms in the spirocyclic ring and is studied for its selective inhibition of certain enzymes.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound has both oxygen and nitrogen atoms in the ring and is known for its inhibitory effects on neural calcium uptake.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chlorine atom, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C12H20ClNO |
|---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C12H20ClNO/c1-10(13)11(15)14-8-6-12(7-9-14)4-2-3-5-12/h10H,2-9H2,1H3 |
InChI Key |
ZCEUAERQXHKBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CCCC2)CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
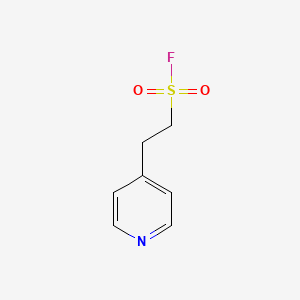
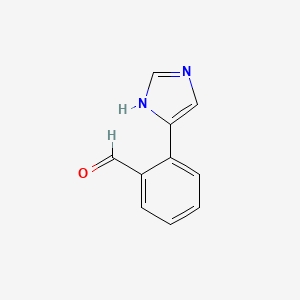

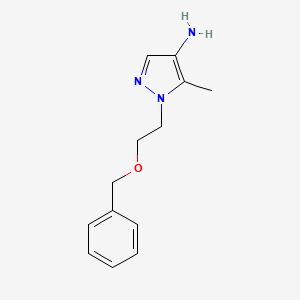

![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)
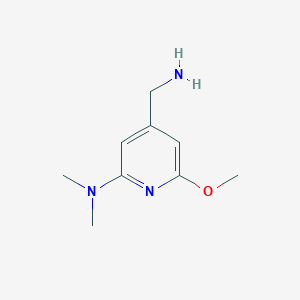

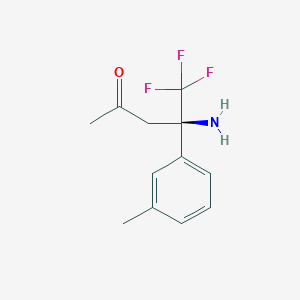
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
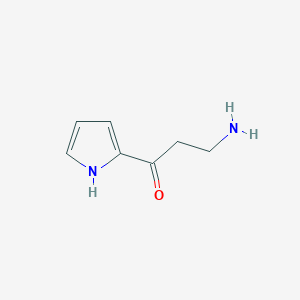
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

